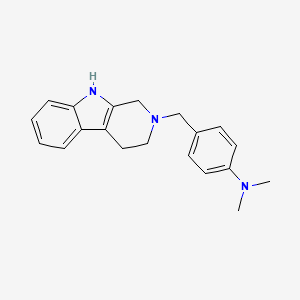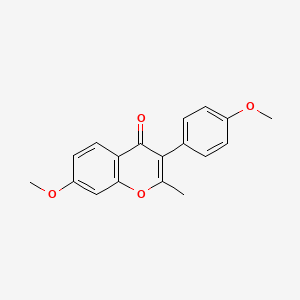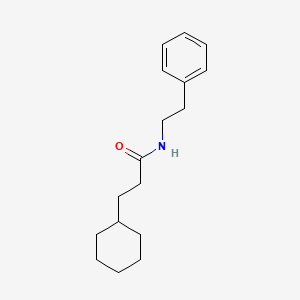![molecular formula C22H32N2O3 B5671120 4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5671120.png)
4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related morpholine derivatives typically involves cyclization reactions, reduction, and acidification processes. A study by Tan Bin (2011) describes the synthesis of a morpholine derivative from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, highlighting the efficiency of divergent synthetic methods in achieving high yields and confirming the structure through IR, 1H NMR, and MS technologies (Tan Bin, 2011).
Molecular Structure Analysis
The molecular structure of compounds related to “4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine” has been characterized using various spectroscopic techniques. For instance, the study on a novel bioactive heterocycle by Prasad et al. (2018) utilized IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm the structure and analyze the molecular interactions present in the solid state, including hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. The study by Castro et al. (2001) on the kinetics and mechanisms of reactions involving morpholine and other secondary alicyclic amines provides insights into the reactivity patterns, including the formation of zwitterionic and anionic intermediates in specific conditions (Castro et al., 2001).
Physical Properties Analysis
Physical properties such as solubility, lipophilicity, and crystal structure are crucial for understanding the behavior and potential applications of morpholine derivatives. For example, the crystal structure analysis of related compounds by Akkurt et al. (2010) and Aydinli et al. (2010) provides detailed insights into molecular conformations and interactions that influence the physical characteristics of these compounds (Akkurt et al., 2010); (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties of morpholine and its derivatives, including acidity, basicity, and reactivity towards various reagents, are significant for their application in chemical synthesis and drug design. Studies on the synthesis and reactivity of morpholine derivatives, such as those by Yamagata et al. (1993), contribute to our understanding of these properties and their implications for pharmaceutical applications (Yamagata et al., 1993).
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-21-9-6-19(7-10-21)4-2-12-23-13-3-5-20(18-23)8-11-22(25)24-14-16-27-17-15-24/h2,4,6-7,9-10,20H,3,5,8,11-18H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGBUUGWQBSBRB-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN2CCCC(C2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN2CCCC(C2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671038.png)
![1'-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5671056.png)

![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671072.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)



![4-[(5-methyl-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5671109.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5671114.png)
![2-cyclopropyl-9-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671119.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-1-isopropyl-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5671122.png)
![(1S*,5R*)-6-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671129.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5671153.png)